(S)-2-(1-Aminoethyl)-5-bromophenol
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Overview
Description
2-[(1S)-1-aminoethyl]-5-bromophenol is an organic compound with the molecular formula C8H10BrNO It is a brominated phenol derivative with an aminoethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is to start with 5-bromophenol, which undergoes a substitution reaction with (S)-1-aminoethanol under acidic conditions to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of 2-[(1S)-1-aminoethyl]-5-bromophenol may involve large-scale bromination of phenol followed by catalytic amination. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(1S)-1-aminoethyl]-5-bromophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, yielding phenol derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Phenol derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-[(1S)-1-aminoethyl]-5-bromophenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(1S)-1-aminoethyl]-5-bromophenol involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- **2-[(1S)-1-aminoethyl]-4-bromophenol
- **2-[(1S)-1-aminoethyl]-6-bromophenol
- **2-[(1S)-1-aminoethyl]-5-chlorophenol
Uniqueness
2-[(1S)-1-aminoethyl]-5-bromophenol is unique due to the specific position of the bromine atom and the aminoethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C8H10BrNO |
---|---|
Molecular Weight |
216.07 g/mol |
IUPAC Name |
2-[(1S)-1-aminoethyl]-5-bromophenol |
InChI |
InChI=1S/C8H10BrNO/c1-5(10)7-3-2-6(9)4-8(7)11/h2-5,11H,10H2,1H3/t5-/m0/s1 |
InChI Key |
XLNAIXDISZVKQD-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](C1=C(C=C(C=C1)Br)O)N |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Br)O)N |
Origin of Product |
United States |
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